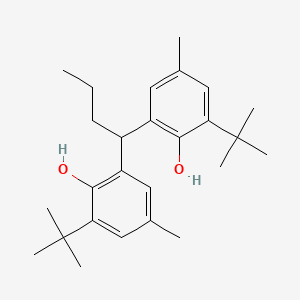

2,2'-Butylidenebis(6-tert-butyl-p-cresol)

描述

2,2’-Butylidenebis(6-tert-butyl-p-cresol) is a phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes.

准备方法

Synthetic Routes and Reaction Conditions: 2,2’-Butylidenebis(6-tert-butyl-p-cresol) is synthesized through a condensation reaction between 2-tert-butyl-4-methylphenol and butyraldehyde . The reaction typically occurs under acidic conditions, which facilitate the formation of the bisphenol structure.

Industrial Production Methods: In industrial settings, the synthesis of 2,2’-Butylidenebis(6-tert-butyl-p-cresol) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

化学反应分析

Types of Reactions: 2,2’-Butylidenebis(6-tert-butyl-p-cresol) primarily undergoes oxidation and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Substitution: Substitution reactions can occur in the presence of halogens or other electrophilic reagents.

Major Products:

Oxidation: The oxidation of 2,2’-Butylidenebis(6-tert-butyl-p-cresol) typically results in the formation of quinones or other oxidized derivatives.

Substitution: Substitution reactions can yield halogenated derivatives or other substituted phenolic compounds.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C23H32O2

- CAS Number : 119-47-1

- IUPAC Name : 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol

This compound features a methylene bridge connecting two hindered phenolic groups, which enhances its antioxidant capabilities.

Plastics and Polymers

One of the primary applications of 2,2'-Butylidenebis(6-tert-butyl-p-cresol) is in the plastics industry:

- Function : Acts as an antioxidant to prevent oxidative degradation in polymers.

- Usage : Commonly used in polyethylene, polypropylene, and polystyrene formulations to enhance thermal stability and prolong service life.

Rubber Industry

In the rubber sector, this compound is crucial for:

- Function : Preventing oxidative damage during processing and in final products.

- Usage : Utilized in the production of tires and other rubber goods to improve durability and aging resistance.

Coatings and Sealants

The compound is also employed in coatings:

- Function : Serves as a stabilizer to protect against UV degradation and oxidation.

- Usage : Found in paints, varnishes, and sealants to maintain color integrity and performance over time.

Food Packaging

Due to its antioxidant properties, it is used in food packaging materials:

- Function : Retards oxidation of fats and oils in food products.

- Usage : Incorporated into waxed papers and plastic films to extend shelf life.

Toxicity Profile

Research indicates that 2,2'-Butylidenebis(6-tert-butyl-p-cresol) has a low toxicity profile:

- Acute Toxicity : LD50 values greater than 5,000 mg/kg suggest low acute toxicity in animal studies .

- Dermal Sensitization : Studies show minimal sensitization risk at concentrations used in consumer products .

Application in Automotive Industry

A study on the effectiveness of antioxidants in automotive lubricants demonstrated that incorporating 2,2'-Butylidenebis(6-tert-butyl-p-cresol) significantly improved oxidation stability compared to formulations without antioxidants. This enhancement led to longer oil change intervals and reduced engine wear.

Food Packaging Efficacy

In a controlled trial assessing the shelf life of packaged snacks, samples treated with films containing this antioxidant showed a marked reduction in rancidity compared to those without it. The results highlighted the compound's role in maintaining product quality over extended storage periods.

Data Table Summary

| Application Area | Function | Benefits |

|---|---|---|

| Plastics | Antioxidant | Increases thermal stability |

| Rubber | Oxidative damage prevention | Enhances durability |

| Coatings | UV protection | Maintains color integrity |

| Food Packaging | Oxidation retardation | Extends shelf life |

作用机制

The antioxidant activity of 2,2’-Butylidenebis(6-tert-butyl-p-cresol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl groups in the compound play a crucial role in this process by stabilizing the free radicals through resonance .

相似化合物的比较

2,2’-Methylenebis(6-tert-butyl-p-cresol): Another phenolic antioxidant with similar applications in stabilizing polymers and preventing oxidative degradation.

Bisphenol A: A widely used compound in the production of polycarbonate plastics and epoxy resins, but with different structural and functional properties compared to 2,2’-Butylidenebis(6-tert-butyl-p-cresol).

Uniqueness: 2,2’-Butylidenebis(6-tert-butyl-p-cresol) is unique due to its specific structure, which provides enhanced stability and effectiveness as an antioxidant in various industrial applications. Its ability to prevent oxidative degradation makes it a valuable additive in the rubber and plastic industries .

生物活性

2,2'-Butylidenebis(6-tert-butyl-p-cresol) (often referred to as BHT or Santowhite) is a synthetic antioxidant primarily used in food preservation and industrial applications. Its chemical structure comprises two tert-butyl-p-cresol units linked by a butylidene bridge, which contributes to its biological activity. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C26H38O2

- Molecular Weight : 398.58 g/mol

- CAS Number : 4081-14-5

Biological Activity

The biological activity of 2,2'-Butylidenebis(6-tert-butyl-p-cresol) has been explored in various studies, particularly focusing on its antioxidant properties and potential toxicological effects.

Antioxidant Activity

BHT is recognized for its ability to scavenge free radicals and inhibit lipid peroxidation, making it a valuable compound in food preservation and cosmetic products. Studies have demonstrated that BHT can protect cellular components from oxidative damage:

- Mechanism : BHT acts as a chain-breaking antioxidant by donating hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.

- Research Findings : In vitro studies have shown that BHT can effectively reduce oxidative stress markers in various cell types, including hepatocytes and neuronal cells .

Toxicological Studies

While BHT is widely used, its safety profile has been scrutinized due to potential adverse effects:

- Acute Toxicity : Studies indicate that BHT has low acute toxicity. The LD50 values for oral exposure are reported to be greater than 5000 mg/kg in animal models .

- Chronic Effects : Long-term studies have revealed reproductive toxicity in male rats at high doses, with significant histopathological changes observed in the testes . The No Observed Adverse Effect Level (NOAEL) was determined to be around 12.7 mg/kg/day for males based on reproductive toxicity studies .

Case Studies

-

Reproductive Toxicity in Rats :

- A study conducted by Takagi et al. (1994) assessed the reproductive toxicity of BHT through a 53-day oral dosing regimen. Significant changes were noted in testis weight and sperm parameters at higher doses (1000 ppm), leading to the conclusion of potential reproductive hazards at elevated exposures .

- Oxidative Stress Reduction :

Summary of Research Findings

| Study Reference | Biological Activity | Key Findings |

|---|---|---|

| Takagi et al. (1994) | Reproductive Toxicity | NOAEL of 12.7 mg/kg/day; testicular degeneration observed at high doses |

| In vitro studies | Antioxidant Activity | Effective reduction of oxidative stress markers in cell cultures |

| OECD SIDS Report | Acute Toxicity | LD50 > 5000 mg/kg; low acute toxicity profile |

属性

IUPAC Name |

2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)butyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2/c1-10-11-18(19-12-16(2)14-21(23(19)27)25(4,5)6)20-13-17(3)15-22(24(20)28)26(7,8)9/h12-15,18,27-28H,10-11H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIHUDNDPCJCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399997 | |

| Record name | 2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4081-14-5 | |

| Record name | 2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-BUTYLIDENEBIS(6-TERT-BUTYL-P-CRESOL) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。